molecular formula C20H21BrN2O2 B2506288 N-(2-bromobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide CAS No. 941958-31-2

N-(2-bromobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide

Cat. No. B2506288
CAS RN: 941958-31-2
M. Wt: 401.304
InChI Key: WURRIGIQIBCKGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions including ring closure, Suzuki coupling, hydrolysis, and amidation reactions . These methods could potentially be adapted for the synthesis of N-(2-bromobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide, considering the structural similarities. For example, the synthesis of 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide involves a ring closure reaction which could be analogous to a potential synthesis route for the target compound .

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using techniques such as FT-IR, NMR spectroscopy, and MS, and their crystal structures have been determined by X-ray diffraction . These methods would likely be applicable to this compound. Additionally, DFT calculations have been used to predict and compare molecular structures, which could be useful for understanding the electronic structure and conformation of the target compound .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the formation of hydrogen bonds and π-interactions, which contribute significantly to the stability of their molecular assemblies . The presence of a bromine atom in this compound suggests potential for electrophilic aromatic substitution reactions or participation in cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to this compound can be inferred from their molecular electrostatic potential and frontier molecular orbitals, as investigated using DFT . These properties are crucial for understanding the behavior of the compound in different environments and could predict its potential applications. The intermolecular interactions, such as hydrogen bonding and π-interactions, are also important for the solid-state structure and could influence the melting point, solubility, and other physical properties .

Scientific Research Applications

  • Cannabinoid Receptor Antagonists :

    • A study by Lan et al. (1999) explored pyrazole derivatives as cannabinoid receptor antagonists. They found that structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity included a para-substituted phenyl ring, a carboxamido group, and a dichlorophenyl substituent on the pyrazole ring.
  • Synthesis and Biological Activity :

    • Li et al. (2015) synthesized a related compound and analyzed its crystal structure. They reported that the compound exhibited good fungicidal and antiviral activities against tobacco mosaic virus.
  • Antimicrobial Activity :

    • A study by Babu et al. (2015) synthesized novel derivatives and evaluated their antibacterial and antifungal activities, showing potential antimicrobial activity.
  • Radical Translocation Reactions :

    • Research by Ikeda et al. (1996) on bridged azabicyclic compounds using radical translocation reactions included the use of 1-(o-halogenobenzoyl)-2-(prop-2-enyl)-piperidines.
  • Hydrogen Bonding in Proton-Transfer Compounds :

    • Smith and Wermuth (2010) examined the hydrogen bonding in proton-transfer compounds of isonipecotamide with nitro-substituted benzoic acids, providing insights into molecular assembly and the efficacy of hydrogen bonding motifs.
  • Insecticidal and Fungicidal Activities :

    • A study by Zhu et al. (2014) synthesized novel carboxamides and evaluated their insecticidal and fungicidal activities.
  • Rho Kinase Inhibitor Synthesis :

    • Wei et al. (2016) established a scalable synthetic process for a novel Rho kinase inhibitor, which has potential applications in treating central nervous system disorders.
  • Skeletal Muscle Sodium Channel Blockers :

    • Research by Catalano et al. (2008) focused on the design and synthesis of analogues of tocainide as voltage-gated skeletal muscle sodium channel blockers.

properties

IUPAC Name

N-(2-bromobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O2/c1-15-9-11-16(12-10-15)23(20(25)22-13-5-2-6-14-22)19(24)17-7-3-4-8-18(17)21/h3-4,7-12H,2,5-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURRIGIQIBCKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2Br)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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